molecular formula C6H12O5 B014302 Methyl beta-D-ribofuranoside CAS No. 7473-45-2

Methyl beta-D-ribofuranoside

Cat. No. B014302
CAS RN: 7473-45-2
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-KVTDHHQDSA-N
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Description

Synthesis Analysis

Methyl β-D-ribofuranoside and its derivatives have been synthesized through various methods, demonstrating the adaptability and diversity of carbohydrate chemistry. For instance, efficient access to methyl 3,5-di-O-benzyl-alpha-D-ribofuranosides from methyl D-ribofuranoside highlights the synthons' utility in constructing branched ribonucleosides (Li, Lu, & Piccirilli, 2007). Another study describes a simple 3-step synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside, starting from D-ribose, showcasing a straightforward approach to synthesizing complex ribofuranosides (Recondo & Rinderknecht, 1959).

Molecular Structure Analysis

The molecular structure and conformation of methyl β-D-ribofuranoside have been thoroughly analyzed using NMR spectroscopy, revealing detailed information about its conformational dynamics. A study examining the ^13C−^1H and ^13C−^13C spin-coupling constants in methyl β-D-ribofuranoside provided insights into its molecular structure and conformation, supported by conformational models and ab initio molecular orbital calculations (Church, Carmichael, & Serianni, 1997).

Chemical Reactions and Properties

Methyl β-D-ribofuranoside undergoes various chemical reactions, demonstrating its versatility in synthetic chemistry. For example, the synthesis of methyl 2-O-allyl- and 3-O-allyl-5-O-benzyl-β-D-ribofuranoside from D-ribose illustrates the molecule's reactivity and potential for functionalization (Desai, Gigg, & Gigg, 1996).

Physical Properties Analysis

Investigations into the physical properties of methyl β-D-ribofuranoside, such as its conformational preferences in the gas phase, provide fundamental insights into its structural characteristics. The rotational spectra of two conformers of methyl β-D-ribofuranoside revealed a near-twisted ring conformation, with methoxy and hydroxymethyl substituents involved in intramolecular hydrogen bonds, highlighting the importance of conformational analysis in understanding carbohydrate behavior (Écija et al., 2016).

Chemical Properties Analysis

The chemical properties of methyl β-D-ribofuranoside, including its reactivity and interactions with other molecules, are crucial for its application in synthetic organic chemistry. A study on the methylation of zebularine, a cytidine deaminase inhibitor, to produce 1-(beta-D-ribofuranosyl)-5-methyl-2-pyrimidinone, using methyl β-D-ribofuranoside as a starting material, demonstrates the compound's utility in the synthesis of nucleoside analogs and its impact on the sugar's chemical properties (Selvam, Vasilyev, & Wang, 2009).

Safety And Hazards

When handling Methyl beta-D-ribofuranoside, it is recommended to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRCAPFICWVAQ-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312174
Record name Methyl β-D-ribofuranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-D-ribofuranoside

CAS RN

7473-45-2
Record name Methyl β-D-ribofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7473-45-2
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Record name Methyl beta-D-ribofuranoside
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Record name Methyl β-D-ribofuranoside
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Record name Methyl β-D-ribofuranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
B Dmochowska, L Pellowska-Januszek - Przemysl Chemiczny, 2010 - cheric.org
A series of quaternary ammonium salts (derivatives of 1, 4-anhydro-D, L-ribitol, methyl beta-D-ribofuranoside, thymidine, uridine, methyl beta-D-glucopyranoside and phenyl beta-D-…
Number of citations: 0 www.cheric.org
JA Gerlt, FH Westheimer, JM Sturtevant - Journal of Biological Chemistry, 1975 - Elsevier
… phosphate, minus 6.4 plus or minus 0.2; trimethylene phosphate, minus 3.0 plus or minus 0.2; tetramethylene phosphate, minus 2.2 plus or minus 0.1; methyl beta-D-ribofuranoside …
JA Gerlt, GJ Whitman - Journal of Biological Chemistry, 1975 - ASBMB
… The enzyme-catalyzed hydrolysis of methyl beta-D-ribofuranoside cyclic 3:5-phosphate yields exclusively the 5-phosphate whereas that of adenosine 3:5-monophosphate yields a 4:1 …
Number of citations: 50 www.jbc.org
J Zhuang, L Lin, C Pang, Z Wu… - … Conference on Digital …, 2010 - ieeexplore.ieee.org
Formic acid hydrolysis is widely used in lignocellulose pretreatment. However, formic acid hydrolysis wheat straw cannot be directly used as a fermentation substrate owing to various …
T Somarathna, K Ranaweera, GAS Premakumara… - 2017 - repo.lib.sab.ac.lk
This study aims to determine the antibacterial activity of underutilized plants “Kottamba” (Terminalia catappa), “Purpurata” (Alpinia purpurata) and “Harankaha” (Cucurma zedoria) …
Number of citations: 0 repo.lib.sab.ac.lk
X Wang, RJ Woods - Journal of biomolecular NMR, 2016 - Springer
A two-state model is commonly used for interpreting ring conformations of furanoses based on NMR scalar 3 J-coupling constants, with the ring populating relatively narrow distributions …
CEK Earl, AH Henke, ED Laudadio… - Environmental Science …, 2023 - pubs.rsc.org
… Aldrich), 1-methyl-1,4-dihydronicotinamide (Cayman Chemical), D-ribosephosphate disodium salt (Sigma Aldrich), D(−)-ribose (Sigma Aldrich), and methyl beta-D-ribofuranoside (TCI …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
HM Al-Hashimi, SW Pitt, A Majumdar, W Xu… - Journal of molecular …, 2003 - Elsevier
… Use of the fluorescent nucleoside analogue benzo[g]quinazoline 2′-O-methyl-beta-d-ribofuranoside to monitor the binding of the HIV Tat protein or of anitsense oligonucleotides to the …
M Olejniczak, Z Gdaniec, A Fischer… - Nucleic acids …, 2002 - academic.oup.com
… ) Use of the fluorescent nucleoside analogue benzo[g]quinazoline 2′‐ O ‐methyl‐beta‐ d ‐ribofuranoside to monitor the binding of the HIV‐1 Tat protein or of antisense …
Number of citations: 76 0-academic-oup-com.brum.beds.ac.uk
BO Ajiboye, A Diayi, SO Agunbiade… - … of Complementary and …, 2021 - degruyter.com
Objectives To assess the ameliorative activity of polyphenolic-rich extracts of Basella rubra leaves on β-cell dysfunction in type-II diabetes (T2DM). Methods Total phenolic and flavonoid …

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